SJF620 hydrochloride

PROTAC BTK Degrader Immunomodulation

Acquired BTK mutations (e.g., C481S) often confer resistance to conventional inhibitors. SJF620 hydrochloride is a single-target PROTAC that directly degrades BTK, eliminating kinase-independent scaffolding functions. • DC50 of 7.9 nM in NAMALWA cells ensures robust BTK ablation. • Recruits CRBN via a lenalidomide analog for efficient ubiquitination. • Improved pharmacokinetics vs. earlier PROTACs (t1/2 1.64 h, i.v.). Ideal for studies requiring selective BTK knockdown without IKZF1/3 modulation.

Molecular Formula C41H45ClN8O7
Molecular Weight 797.3 g/mol
Cat. No. B8143839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJF620 hydrochloride
Molecular FormulaC41H45ClN8O7
Molecular Weight797.3 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N.Cl
InChIInChI=1S/C41H44N8O7.ClH/c42-38-36-37(27-6-8-31(9-7-27)56-30-4-2-1-3-5-30)46-49(39(36)44-26-43-38)29-14-16-47(17-15-29)18-19-53-20-21-54-22-23-55-32-10-11-33-28(24-32)25-48(41(33)52)34-12-13-35(50)45-40(34)51;/h1-11,24,26,29,34H,12-23,25H2,(H2,42,43,44)(H,45,50,51);1H
InChIKeyRLEKBKXQGCJLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NX-2127: BTK and IKZF1/3 Dual Degrader


NX-2127 (Zelebrudomide; CAS 2416131-46-7), also cataloged as 3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione hydrochloride, is a first-in-class, orally bioavailable, heterobifunctional PROTAC (Proteolysis Targeting Chimera) degrader [1]. It is specifically engineered to induce the ubiquitination and subsequent proteasomal degradation of Bruton's tyrosine kinase (BTK) and, uniquely among clinical-stage BTK degraders, the immunomodulatory transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) via a molecular glue interaction with the cereblon (CRBN) E3 ligase complex [2].

Why NX-2127 Cannot Be Substituted


Standard BTK inhibitors, including covalent agents like ibrutinib and non-covalent agents like pirtobrutinib, are susceptible to acquired resistance mutations (e.g., BTK C481S, T474I, L528W) that impair drug binding or confer kinase-independent scaffolding functions, sustaining oncogenic B-cell receptor (BCR) signaling [1]. Single-target BTK degraders like NX-5948 or SJF620 effectively eliminate the BTK protein but lack the additional immunomodulatory activity required to reshape the tumor microenvironment. NX-2127 is uniquely designed to overcome these limitations through dual degradation of BTK and IKZF1/3, directly addressing both resistance mechanisms and the immunosuppressive milieu [2]. Its distinct pharmacological profile, characterized by a specific potency and degradation maximum, renders generic substitution with other in-class compounds scientifically invalid for achieving comparable experimental or therapeutic outcomes.

NX-2127 Comparative Evidence


Dual BTK and IKZF1/3 Degradation

NX-2127 is the only clinical-stage BTK degrader that demonstrates potent, dose-dependent degradation of the immunomodulatory transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) in primary human T cells. This activity is absent in the clinical comparator NX-5948 and other BTK-selective PROTACs like SJF620 and MT-802. In a direct head-to-head in vitro study, NX-2127 induced degradation of Aiolos and Ikaros in CLL and T cells, while NX-5948 did not [1]. Quantitatively, NX-2127 catalyzes the degradation of IKZF1 with a DC50 of 25 nM and IKZF3 with a DC50 of 54 nM in primary human T cells . This dual activity is critical for reprogramming T-cell function and overcoming the immunosuppressive tumor microenvironment, a benefit not achievable with single-target BTK degraders.

PROTAC BTK Degrader Immunomodulation IKZF1/3

BTK C481S Antiproliferative Activity vs Ibrutinib

The BTK C481S mutation is a primary driver of acquired resistance to covalent BTK inhibitors like ibrutinib. NX-2127 maintains potent degradation and antiproliferative activity against this mutant, whereas ibrutinib's efficacy is markedly reduced. In a direct cellular comparison using BTK C481S mutant TMD8 cells, NX-2127 demonstrated an EC50 of <30 nM for inhibiting cell proliferation, while ibrutinib required a concentration exceeding 1 µM (>1000 nM) to achieve a similar effect . This represents a greater than 33-fold improvement in potency against this clinically relevant resistance mutation.

BTK C481S Drug Resistance PROTAC Ibrutinib

Potent BTK Degradation Across Cell Lines

NX-2127 exhibits high potency and efficacy in degrading its primary target, BTK. In multiple cancer cell lines and human PBMCs, NX-2127 achieves a DC50 (concentration for 50% degradation) of <5 nM and a Dmax (maximum degradation) of 94% [REFS-1, REFS-2]. This profile is comparable to other highly potent, clinical-stage BTK degraders like NX-5948, but it distinguishes NX-2127 from earlier generation PROTACs such as SJF620, which has a reported DC50 of 7.9 nM in NAMALWA cells [1]. The combination of sub-5 nM potency and near-complete target elimination (Dmax 94%) ensures robust pharmacological knockdown.

BTK Degradation DC50 Dmax PROTAC

Oral Bioavailability and In Vivo Degradation

Oral bioavailability is a significant challenge for many PROTAC molecules, often limiting their translational potential. NX-2127 is confirmed to be orally bioavailable and demonstrates robust in vivo degradation of BTK across multiple species (mouse, rat, dog, cynomolgus monkey) [1]. In preclinical models, daily oral dosing of NX-2127 at 100 mg achieves deep and sustained degradation of BTK [2]. This is in contrast to early-stage BTK PROTACs like SJF620, which exhibit poor pharmacokinetic properties, including a short half-life (t1/2 = 1.64 h) and high clearance (Cl = 40.8 mL/min/kg) in mice, severely limiting their in vivo utility [3].

Oral Bioavailability Pharmacokinetics In Vivo PROTAC

Clinical BTK Degradation in CLL Patients

The clinical translatability of NX-2127's mechanism is confirmed by patient-derived pharmacodynamic data. In a Phase 1 clinical trial of patients with chronic lymphocytic leukemia (CLL), treatment with NX-2127 resulted in >80% degradation of BTK protein in patient samples [1]. This level of target engagement in a clinical setting directly demonstrates the compound's ability to overcome the limitations of kinase inhibition and validates its use as a translational research tool. This clinical proof-of-concept is not available for research-grade PROTACs like MT-802 or SJF620.

Clinical Trial Pharmacodynamics CLL BTK Degradation

NX-2127 Research and Industrial Applications


BTK Inhibitor Resistance in B-Cell Malignancies

For studies focused on the BTK C481S mutation and other resistance-conferring alterations, NX-2127 is the superior tool. Its proven potency against BTK C481S mutant cells (EC50 < 30 nM) is >33-fold greater than that of ibrutinib . This allows researchers to effectively model and overcome resistance in cell lines (e.g., TMD8) and in vivo xenograft models where standard inhibitors fail. The compound's ability to degrade a range of BTK mutants, including those with kinase-impaired scaffolding functions, further reinforces its utility in this specific application [1].

Tumor Microenvironment Modulation in Lymphoma

NX-2127 is uniquely suited for experiments designed to evaluate the impact of dual BTK and IKZF1/3 degradation on T-cell function and the tumor microenvironment. Its ability to degrade IKZF1 (DC50 25 nM) and IKZF3 (DC50 54 nM) in T cells is a distinguishing feature not shared by other BTK degraders like NX-5948 . This dual activity has been shown to reprogram T cells toward a more cytotoxic phenotype, making NX-2127 an essential reagent for preclinical immunology studies in B-cell lymphoma [1].

Long-Term In Vivo Oral Dosing Studies

For in vivo oncology studies, the oral bioavailability and favorable preclinical PK profile of NX-2127 provide a significant operational advantage over PROTACs with poor pharmacokinetics (e.g., SJF620) . The ability to achieve sustained target degradation with daily oral gavage at 100 mg simplifies dosing regimens and reduces animal stress compared to parenteral administration, making it an ideal candidate for long-term efficacy studies in mouse models of B-cell malignancies [1].

Translational Research and Proof-of-Concept Studies

As a clinical-stage compound with demonstrated on-target activity in patients (>80% BTK degradation in CLL) , NX-2127 serves as a high-value translational tool. It bridges the gap between basic research and clinical application, allowing scientists to generate preclinical data with a molecule whose mechanism is validated in humans. This increases the relevance and impact of preclinical findings for drug development programs targeting B-cell malignancies.

Technical Documentation Hub

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